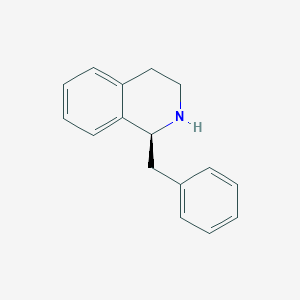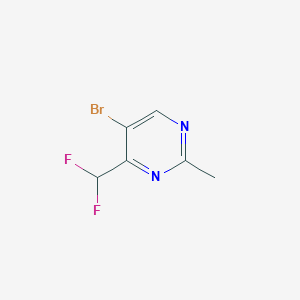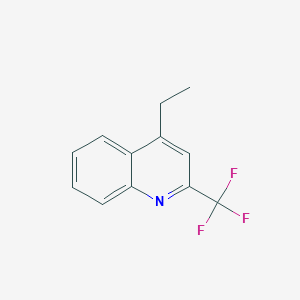
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system with a hydroxyethyl substituent and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with 3,4-dihydroquinoline-1(2H)-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a suitable solvent like methanol .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are essential to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the ethanone group results in the formation of an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: The compound is used as a probe to study the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group and quinoline ring system allow the compound to bind to enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(6-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other quinoline derivatives, such as:
2-(3-Bromophenyl)-6-[(2-Hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound also contains a hydroxyethyl group and a quinoline-like structure but differs in its substitution pattern and overall structure.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to variations in their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88343-21-9 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-[6-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(16)14-7-2-3-12-9-11(6-8-15)4-5-13(12)14/h4-5,9,15H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
VEGVTUMHUAXOBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


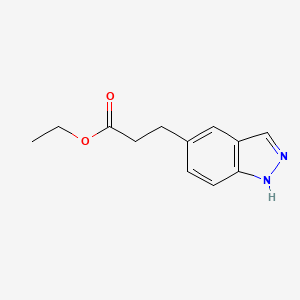

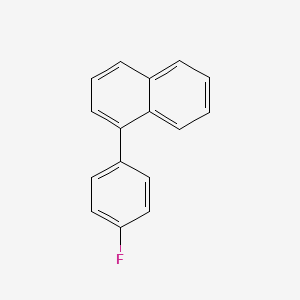
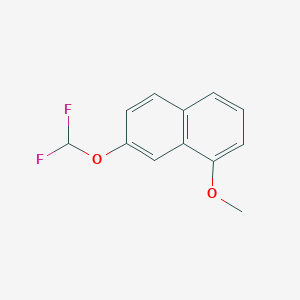


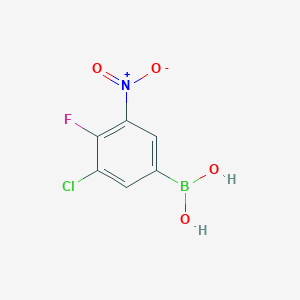



![[1-(CyclohexYl-Methyl)-1,4-Diazepan-6-Yl]Methanol](/img/structure/B11883218.png)
